(E)-Tonghaosu
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Overview
Description
“(E)-Tonghaosu” is a chemical compound with the molecular formula C13H12O2 . It is also known by other names such as (E)-2- (Hexa-2,4-diynylidene)-1,6-dioxaspiro [4.4]non-3-ene . It contains a total of 28 bonds, including 16 non-H bonds, 4 multiple bonds, 2 double bonds, 2 triple bonds, 2 five-membered rings, 2 aliphatic ethers, and 1 Oxolane .
Molecular Structure Analysis
“this compound” has a molecular weight of 200.2332 . Its structure includes a five-membered ring and an Oxolane .Physical and Chemical Properties Analysis
“this compound” is an oil-like substance . It is soluble in water at 24.16 mg/L at 25 °C .Scientific Research Applications
Peroxisome Proliferator-Activated Receptor-γ Agonistic Effect
(E)-Tonghaosu has been identified as an active ingredient in the capitulum of Chrysanthemum indicum, exhibiting peroxisome proliferator-activated receptor (PPAR)-γ agonistic activity. This finding is significant as PPAR-γ plays a crucial role in adipocyte differentiation, potentially impacting systemic insulin resistance and other biological functions (Zhang et al., 2018).
Insect Antifeedant Activities
This compound and its analogues have been synthesized and evaluated for their antifeedant activities against the large white butterfly (Pieris brassicae L.). Some analogues containing specific groups showed considerable antifeedant activity, suggesting potential applications in crop protection and pest control (Chen et al., 2004).
Synthesis and Structural Analysis
Further studies have focused on the synthesis, isolation, and structural identification of this compound and its analogues. These works have contributed to the understanding of its chemical structure and provided methods for its synthesis, which are essential for exploring its broader applications (Chen et al., 2010).
PPAR-γ Agonistic Activity in Chrysanthemum morifolium
In addition to its presence in C. indicum, this compound has been isolated from Chrysanthemum morifolium. It demonstrates PPAR-γ agonistic activity, indicating its potential in drug discovery for PPAR-γ agonists (Zhang et al., 2019).
Insecticidal Structure-Activity Relationships
The structure-activity relationships of this compound analogs have been studied to evaluate their insecticidal properties. These studies are crucial for optimizing antifeedant and larvicidal activities, potentially leading to more effective and environmentally friendly pest control agents (Xiao et al., 2006).
Mechanism of Action
Properties
CAS No. |
50257-98-2 |
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Molecular Formula |
C13H12O2 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
(2E)-2-hexa-2,4-diynylidene-1,6-dioxaspiro[4.4]non-3-ene |
InChI |
InChI=1S/C13H12O2/c1-2-3-4-5-7-12-8-10-13(15-12)9-6-11-14-13/h7-8,10H,6,9,11H2,1H3/b12-7+ |
InChI Key |
WTRXKCNFPMTAJV-KPKJPENVSA-N |
Isomeric SMILES |
CC#CC#C/C=C/1\C=CC2(O1)CCCO2 |
SMILES |
CC#CC#CC=C1C=CC2(O1)CCCO2 |
Canonical SMILES |
CC#CC#CC=C1C=CC2(O1)CCCO2 |
16863-61-9 | |
Synonyms |
2-(2',4'-hexadiynylidene)-1,6-dioxaspiro(4,4)-non-3-ene tonghaosu |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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